molecular formula C10H11ClN2O B12559973 N-(2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-4-yl)acetamide CAS No. 142425-93-2

N-(2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-4-yl)acetamide

Cat. No.: B12559973
CAS No.: 142425-93-2
M. Wt: 210.66 g/mol
InChI Key: CQBLTTNIRDYGOF-UHFFFAOYSA-N
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Description

N-(2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-4-yl)acetamide is a bicyclic heterocyclic compound featuring a partially saturated cyclopenta[b]pyridine core. Its structure includes a chlorine substituent at position 2 and an acetamide group at position 3.

Properties

CAS No.

142425-93-2

Molecular Formula

C10H11ClN2O

Molecular Weight

210.66 g/mol

IUPAC Name

N-(2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-4-yl)acetamide

InChI

InChI=1S/C10H11ClN2O/c1-6(14)12-9-5-10(11)13-8-4-2-3-7(8)9/h5H,2-4H2,1H3,(H,12,13,14)

InChI Key

CQBLTTNIRDYGOF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=NC2=C1CCC2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-4-yl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The chlorine atom at the 2-position of the pyridine ring undergoes nucleophilic aromatic substitution (NAS) due to electron-withdrawing effects from the adjacent nitrogen atom. Common nucleophiles include amines, alkoxides, and thiols.

Reaction Example :

  • Reagents : Primary/secondary amines (e.g., methylamine, piperidine)

  • Conditions : DMF solvent, 100–120°C, 3–8 hours

  • Product : Substituted amino derivatives (e.g., 2-(N,N-dialkylamino)-6,7-dihydro-5H-cyclopenta[b]pyridin-4-ylacetamide)

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under basic or acidic conditions to yield carboxylic acid or ammonium salts, respectively.

Hydrolysis TypeReagents/ConditionsProductYield (%)
Basic 10% NaOH, reflux, 2–4 hours4-Amino-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylic acid65–75
Acidic 6M HCl, 80°C, 1–2 hoursAmmonium chloride derivative50–60

Reduction Reactions

The acetamide group can be reduced to a primary amine using strong reducing agents.

Key Reaction :

  • Reagent : Lithium aluminum hydride (LiAlH₄)

  • Conditions : Dry THF, 0°C to room temperature, 4–6 hours

  • Product : N-(2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-4-yl)ethylamine

Cyclization and Condensation Reactions

The compound participates in cyclization reactions to form fused heterocycles, which are valuable in medicinal chemistry.

Example Pathway :

  • Reagent : Piperidine (catalyst)

  • Conditions : Ethanol solvent, reflux, 3–6 hours

  • Product : Thieno[2,3-b]pyridine derivatives via Knoevenagel condensation and Michael addition

Reactivity with Electrophiles

The cyclopentane ring can undergo electrophilic aromatic substitution (EAS) under controlled conditions, though reactivity is moderated by the electron-deficient pyridine ring.

Notable Reaction :

  • Reagent : Nitration mixture (HNO₃/H₂SO₄)

  • Conditions : 0–5°C, 1 hour

  • Product : Nitro-substituted derivative (position depends on directing effects)

Influence of Reaction Conditions

Optimal yields depend on precise control of:

  • Temperature : Higher temperatures (100–120°C) accelerate NAS but risk decomposition.

  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions .

  • Catalysts : Piperidine or potassium carbonate improves cyclization efficiency .

Comparative Reactivity with Analogues

The chlorine and acetamide groups synergistically enhance reactivity compared to analogues:

Compound ModificationReactivity Trend
Replacement of Cl with methylReduced NAS activity
Removal of acetamide groupLoss of hydrolysis/reduction sites

Scientific Research Applications

Pharmacological Properties

N-(2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-4-yl)acetamide exhibits various pharmacological activities that make it a candidate for further research:

  • Antiviral Activity : Research indicates that compounds with similar structures have shown efficacy against viral pathogens. For instance, derivatives of cyclopenta[b]pyridine have been investigated for their ability to inhibit RNA polymerases, which are crucial in viral replication processes .
  • Kinase Inhibition : The compound has been explored as a potential inhibitor of phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks), which are implicated in cancer and neurodegenerative diseases. Selective inhibitors can provide insights into the biological roles of these kinases and aid in drug development .

Synthetic Pathways

The synthesis of this compound can be achieved through various chemical reactions:

Synthesis Method Reagents Yield Comments
Oxidative CyclizationMn(OTf)₂, t-BuOOHHighEffective for creating cyclopenta[b]pyridine derivatives .
Acetylation ReactionAcetic anhydrideModerateUseful for introducing the acetamide functional group .

Therapeutic Applications

The therapeutic applications of this compound are promising:

Cancer Treatment

The inhibition of PI5P4Kγ by compounds related to this compound could lead to new cancer therapies. Studies have shown that selective inhibitors can reduce tumor growth in preclinical models .

Neurological Disorders

Given its ability to penetrate the blood-brain barrier, this compound may be beneficial in treating neurodegenerative diseases. Research on similar compounds suggests they can modulate signaling pathways involved in neuronal survival and function .

Case Studies

Several case studies illustrate the effectiveness of compounds structurally related to this compound:

  • Study on Viral Inhibition : A study demonstrated that a derivative exhibited over 90% inhibition of HCV NS5B polymerase in vitro, indicating strong antiviral activity .
  • Cancer Cell Line Testing : Another investigation revealed that a related compound significantly reduced cell viability in various cancer cell lines, suggesting potential as an anticancer agent .

Mechanism of Action

The mechanism of action of N-(2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-4-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

N-[3-(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide (Compound 24)

  • Core Modification: Replaces pyridine with thieno[2,3-d]pyrimidine, introducing sulfur atoms and altering electronic properties.
  • Biological Activity: Not explicitly stated, but thienopyrimidine derivatives are often associated with kinase inhibition or anticancer activity.
  • Physical Data : LC-MS m/z 326.0 [M+H]+, synthesis yield 53% .

(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)methanamine Dihydrochloride

  • Substituent Variation : Features a methanamine group instead of acetamide.

N-(2-Oxo-1,5,6,7-tetrahydrocyclopenta[b]pyridin-4-yl)acetamide

  • Functional Group Variation : Replaces chlorine with an oxo group, increasing polarity.
  • Reactivity: The oxo group may participate in keto-enol tautomerism, altering solubility and metabolic stability compared to the chloro-substituted compound .

Functional Analogs with Similar Pharmacophores

N-(2-Chloro-4-methylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide

  • Core Differences : Pyrimidine instead of pyridine; chlorine is on a phenyl ring.
  • Biological Implications: The pyrrolidinyl-pyrimidine moiety may enhance selectivity for adenosine receptors or kinases. Chlorine’s position on the phenyl ring could influence steric effects in target binding .

N-[5-(Hydrazinecarbonyl)pyridin-3-yl]acetamide

  • Functional Group Addition : Incorporates a hydrazinecarbonyl group.
  • Activity Data : Exhibits IC50 values of 4–17 μM in anticancer assays and MIC of 125 μg/mL against C. albicans. The hydrazine group may chelate metal ions, a feature absent in the target compound .

Data-Driven Comparison Table

Compound Name Core Structure Key Substituents Biological Activity Unique Features
Target Compound Cyclopenta[b]pyridine 2-Cl, 4-acetamide Unknown (structural analog data suggests antitumor potential) Rigid bicyclic core, chloro for lipophilicity
N-[3-(Thienopyrimidinyl)phenyl]acetamide Thieno[2,3-d]pyrimidine 4-O-phenyl, acetamide Kinase inhibition (inferred) Sulfur-enhanced electronic interactions
2-Benzylamino-4-(4-bromophenyl) derivative Cyclopenta[b]pyridine 4-bromophenyl, benzylamino Antitumor Bromine for halogen bonding
N-(2-Oxo-cyclopenta[b]pyridin-4-yl)acetamide Cyclopenta[b]pyridine 2-oxo, 4-acetamide Unknown Polar oxo group, tautomerism
N-[5-(Hydrazinecarbonyl)pyridin-3-yl]acetamide Pyridine Hydrazinecarbonyl, acetamide Anticancer (IC50 4–17 μM) Metal-chelating capability

Biological Activity

N-(2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H9ClN2C_8H_9ClN_2, with a molecular weight of approximately 168.623 g/mol. The compound features a chloro group and a cyclopentapyridine structure, which are critical for its biological interactions.

Research indicates that compounds similar to this compound can act on various biological pathways. For instance, studies have shown that related compounds can inhibit specific kinases involved in cell signaling pathways, which are crucial in cancer and neurodegenerative diseases . The inhibition of these kinases leads to altered cellular responses, making them potential therapeutic targets.

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds within this chemical class. For example, related chloroacetamides have demonstrated significant activity against various cancer cell lines. In particular:

  • Case Study : A compound structurally similar to this compound exhibited an IC50 value of 900 nM against leukemia cell line CCRF-CEM . This suggests a promising avenue for further exploration in cancer therapeutics.

Antiviral Activity

Another area of interest is the antiviral activity of related compounds. Research has indicated that certain derivatives can inhibit viral polymerases effectively. For instance, compounds targeting influenza A virus polymerase showed EC50 values ranging from 5 to 14 μM without significant cytotoxicity .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound are crucial for its development as a therapeutic agent. Key parameters include:

PropertyValue
LogP2.387
Bioavailability Score0.55
Solubility0.237 mg/ml
BBB PermeabilityYes

These properties suggest good absorption and potential central nervous system penetration, which are favorable for treating neurological disorders .

Selectivity and Toxicity

The selectivity profile of this compound is essential for minimizing off-target effects. Preliminary data indicate that it may selectively inhibit certain kinases while sparing others, thus reducing the likelihood of adverse effects associated with broader-spectrum inhibitors .

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing N-(2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-4-yl)acetamide, and how can by-product formation be minimized?

  • Methodological Answer : Cyclopenta[b]pyridine derivatives are typically synthesized via cyclocondensation reactions. A key step involves introducing the chloro and acetamide groups at specific positions. To minimize by-products, control reaction temperature (e.g., 60–80°C) and use catalysts like Pd(OAc)₂ for regioselective halogenation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) can isolate the target compound. Evidence from structurally similar compounds highlights the importance of intermediate characterization (e.g., TLC monitoring) to optimize yields .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • 1H NMR : Analyze aromatic protons (δ 6.5–8.5 ppm) and cyclopentane CH₂ signals (δ 2.4–3.2 ppm). The acetamide methyl group typically appears as a singlet near δ 2.0 ppm .
  • LC-MS : Confirm molecular weight using positive ion mode ([M+H]+ expected around 237–240 m/z). High-resolution mass spectrometry (HRMS) can validate the empirical formula .
  • IR Spectroscopy : Identify carbonyl (C=O) stretching at ~1650–1700 cm⁻¹ and N-H bending near 3300 cm⁻¹ .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Methodological Answer : Antiproliferative activity can be assessed using MTT assays in cancer cell lines (e.g., MCF-7, HeLa). For tubulin-targeting potential (common in cyclopenta-pyridine derivatives), tubulin polymerization inhibition assays are critical. Compare IC₅₀ values with positive controls like colchicine .

Advanced Research Questions

Q. How do stereochemical variations in cyclopenta[b]pyridine derivatives impact biological activity?

  • Methodological Answer : Enantiomers of similar compounds (e.g., ’s (R)- and (S)-isomers) show divergent cytotoxicities. Use chiral chromatography (e.g., Chiralpak AD-H column) to separate isomers. Test each enantiomer in tubulin polymerization assays and molecular docking studies to correlate stereochemistry with binding affinity. For example, (R)-isomers may exhibit 10-fold higher activity due to better hydrophobic interactions with tubulin’s β-subunit .

Q. How should researchers resolve discrepancies in biological activity data between structurally analogous compounds?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., chloro vs. methoxy groups) and evaluate activity trends.
  • Crystallography/Molecular Modeling : Resolve 3D structures via X-ray crystallography or docking simulations to identify critical binding residues.
  • Meta-Analysis : Compare data across studies (e.g., vs. unrelated antitubulin agents) to contextualize potency outliers. Contradictions may arise from assay conditions (e.g., protein concentration in tubulin assays) .

Q. What strategies optimize solubility and bioavailability for in vivo studies?

  • Methodological Answer :

  • Salt Formation : Use hydrochloride salts to enhance aqueous solubility.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked PEG chains) on the acetamide moiety.
  • Nanoparticle Encapsulation : Employ liposomal carriers to improve plasma stability. Validate pharmacokinetics via HPLC analysis of plasma samples post-administration .

Safety and Handling

Q. What safety protocols are essential for handling this compound in the lab?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of chloro-containing intermediates.
  • Spill Management : Neutralize spills with activated carbon and dispose as hazardous waste. Refer to Safety Data Sheets (SDS) for halogenated acetamides for emergency guidelines .

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